Thermal Stability vs. TPD and NPB
The melting point (Tm) of this N,N,N',N'-tetraphenyl-quaterphenyl diamine is 253 °C, which is 20 °C higher than the Tm of the biphenyl analog TPD (233 °C) and markedly higher than the reported Tg of TPD (~60–65 °C) . While a direct experimental Tg value for the target compound is not publicly available, the substantially elevated Tm predicts a correspondingly higher Tg for the quaterphenyl architecture, consistent with the structure-property relationship for this molecular class . The thermal stability gap is critical for vacuum-deposited OLED stacks where morphological stability under operational Joule heating determines device lifetime.
| Evidence Dimension | Melting Point (Tm) and inferred Glass Transition Temperature (Tg) |
|---|---|
| Target Compound Data | Tm = 253 °C (DSC, TCI specification) |
| Comparator Or Baseline | TPD (CAS 15546-43-7): Tm = 230–236 °C (ref. 233 °C); Tg = ~60–65 °C. NPB: Tg = ~98 °C . |
| Quantified Difference | ΔTm ≈ +20 °C vs. TPD. Tg of quaterphenyl systems expected to be >100 °C based on molecular rigidity and Tm/Tg correlations. |
| Conditions | Melting point determined by differential scanning calorimetry (DSC) per vendor specifications . |
Why This Matters
Higher Tm and projected Tg directly translate to superior morphological stability of vacuum-deposited amorphous films, which is a primary selection criterion for thermally robust OLED devices.
- [1] High-performance hole transport material and preparation method and application thereof. Eureka Patsnap, 2020. Reports Tg of NPB ≈98 °C. View Source
